

Ceralifimod: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: Ceralifimod

Cat. No.: B1668400

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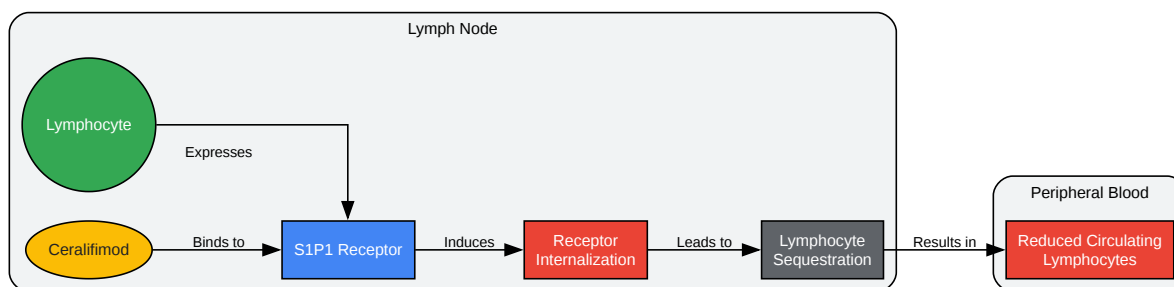
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 (S1P₁) and 5 (S1P₅). Developed for the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the modulation of lymphocyte trafficking. By inducing the internalization of S1P₁ receptors on lymphocytes, **Ceralifimod** prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses in the central nervous system. Despite promising results in Phase II clinical trials, the development of **Ceralifimod** was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data, experimental methodologies, and the key signaling pathway associated with **Ceralifimod**.

Mechanism of Action: S1P Receptor Modulation

Ceralifimod exerts its therapeutic effect through its high affinity for the S1P₁ and S1P₅ receptors.[1][2] The binding of **Ceralifimod** to the S1P₁ receptor on lymphocytes triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.[3] The sequestration of lymphocytes within the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral blood.[2][3]



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Figure 1: Ceralifimod's Mechanism of Action.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **Ceralifimod** is not extensively available in the public domain due to the discontinuation of its clinical development. However, preclinical and early clinical studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were conducted to characterize the profile of **Ceralifimod** and to predict its behavior in humans.

Table 1: Preclinical Pharmacokinetic Parameters of **Ceralifimod** (ONO-4641)

Parameter	Rat	Cynomolgus Monkey
Dose (mg/kg, oral)	Data not available	Data not available
Tmax (h)	~12 (Nadir for lymphocyte count)	Data not available
Cmax (ng/mL)	Data not available	Data not available
AUC (ng·h/mL)	Data not available	Data not available
Half-life ($t_{1/2}$) (h)	Data not available	Data not available
Oral Bioavailability (%)	Data not available	Data not available
Pharmacodynamic IC ₅₀ (ng/mL)	Not reported	1.29
Pharmacodynamic I _{max}	Not reported	0.828

Note: The table is populated with available qualitative and pharmacodynamic data. Specific pharmacokinetic parameter values are not publicly available.

Clinical Pharmacokinetics

A study in healthy volunteers and the Phase II DreaMS trial in patients with RRMS provide some information on the clinical pharmacokinetics of **Ceralifimod**.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for **Ceralifimod** (ONO-4641)

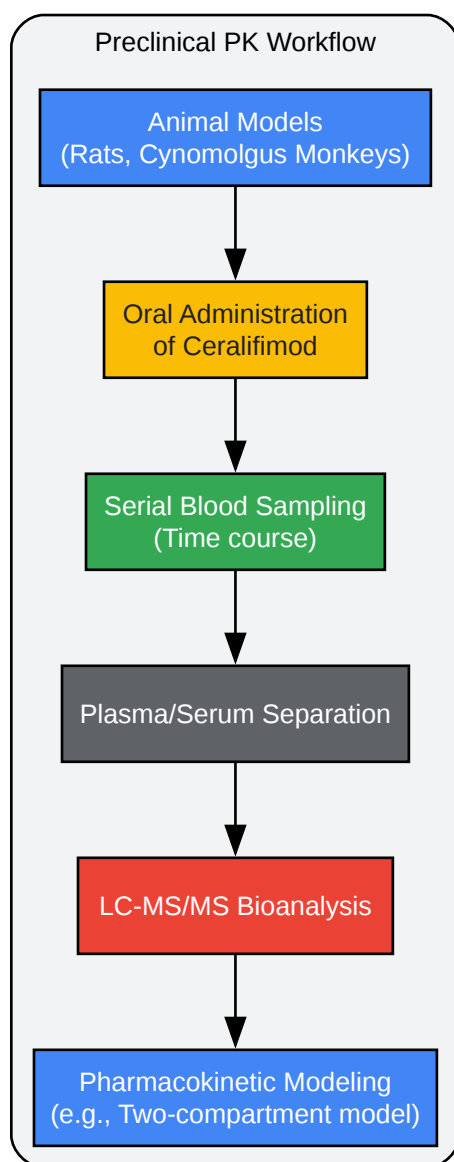
Study Population	Doses Administered	Key Observations
Healthy Volunteers	0.01, 0.025, 0.05, or 0.10 mg (once daily for 14 days)	Dose- and concentration-dependent effect on heart rate and lymphocyte counts. Faster lymphocyte recovery compared to fingolimod.
RRMS Patients (DreaMS Trial)	0.05, 0.10, or 0.15 mg (once daily)	Significant reduction in Gd-enhancing brain lesions, indicating target engagement and efficacy.

Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability) from these clinical studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Ceralifimod** are not fully disclosed. However, based on related publications and standard practices for this class of drugs, the following methodologies were likely employed.

Preclinical Pharmacokinetic Studies



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Figure 2: Generalized Preclinical Pharmacokinetic Workflow.

- Animal Models: Studies were conducted in rats and cynomolgus monkeys.
- Administration: **Ceralifimod** was administered orally.
- Sample Collection: Serial blood samples were likely collected at various time points post-administration to characterize the concentration-time profile.

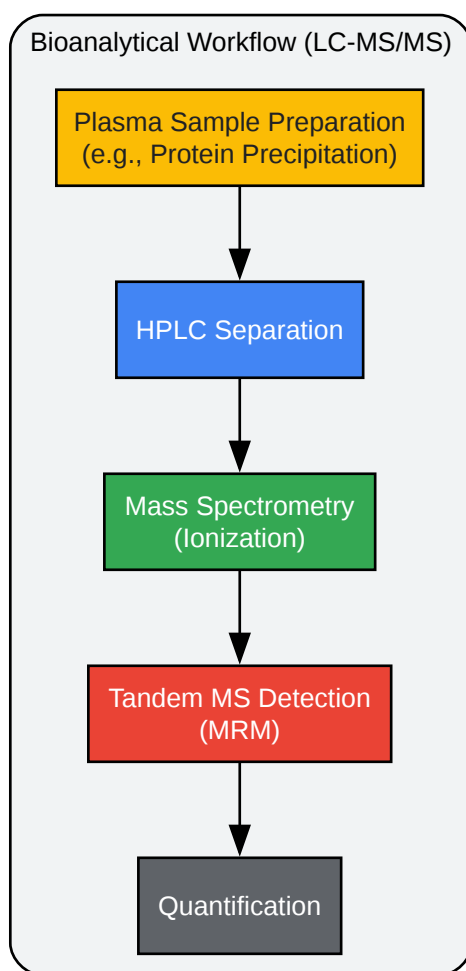
- Bioanalysis: Plasma concentrations of **Ceralifimod** were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for this type of analysis.

Clinical Pharmacokinetic Studies

- Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled Phase II study.
- Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple sclerosis.
- Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.
- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at pre-defined time points, including pre-dose and at multiple time points post-dose, to determine parameters such as AUC and Cmax.
- Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key pharmacodynamic biomarker.

Bioanalytical Method

While a specific validated method for **Ceralifimod** is not publicly available, a typical LC-MS/MS method for the quantification of a small molecule like **Ceralifimod** in a biological matrix (e.g., plasma) would involve the following steps:



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Figure 3: General Bioanalytical Workflow for **Ceralifimod** Quantification.

- Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
- Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column to separate **Ceralifimod** from endogenous plasma components.
- Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

Conclusion

Ceralifimod is a selective S1P₁ and S1P₅ receptor agonist that demonstrated a clear pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models

and human subjects. While the discontinuation of its clinical development has limited the public availability of comprehensive quantitative pharmacokinetic data, the existing information indicates a dose- and concentration-dependent effect consistent with its mechanism of action. Further detailed insights into its absorption, distribution, metabolism, excretion, and oral bioavailability would require access to the full study reports from its preclinical and clinical development programs.

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